molecular formula C8H6ClNO2 B1310805 1-Chloro-2-(2-nitrovinyl)benzene CAS No. 3156-34-1

1-Chloro-2-(2-nitrovinyl)benzene

Cat. No. B1310805
CAS RN: 3156-34-1
M. Wt: 183.59 g/mol
InChI Key: QHKJTRDWAZGBLR-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of phenylenediamine, oxidation, methylation, and cyclization processes. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reported in one study involves a nucleophilic substitution with pyridine without an additional base and uses glycolic acid for the cyclisation step to avoid by-products . Another study describes the preparation of 1-Chloro-2-methyl-4-nitrobenzene from 4-chloroaniline with successive oxidation and methylation to achieve good yield . These methods could potentially be adapted for the synthesis of 1-Chloro-2-(2-nitrovinyl)benzene.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-2-(2-nitrovinyl)benzene has been determined using X-ray crystallography. For example, 1-Chloro-2-methyl-4-nitrobenzene crystallizes in the monoclinic space group and exhibits a planar structure with a small dihedral angle between the nitro group and the phenyl ring . The crystal structure is stabilized by π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts. These structural features could be relevant to the molecular structure of 1-Chloro-2-(2-nitrovinyl)benzene.

Chemical Reactions Analysis

The reactivity of compounds with nitro and chloro substituents on a benzene ring can be quite varied. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution in the absence of additional base . Another study discusses the photochemical reactions of an aromatic nitro compound, which involves intramolecular hydrogen abstraction upon irradiation with UV light . These reactions highlight the potential reactivity of 1-Chloro-2-(2-nitrovinyl)benzene in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-Chloro-2-(2-nitrovinyl)benzene are influenced by their substituents. For example, the presence of a methyl group reduces solubility and acidity, while Cl and NO2 groups increase solubility and acidity . The melting point of these compounds is also affected by the nature of the substituents on the benzene ring. These insights can be used to infer the physical and chemical properties of 1-Chloro-2-(2-nitrovinyl)benzene, such as solubility, acidity, and melting point behavior.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Research has demonstrated the utility of 1-Chloro-2-(2-nitrovinyl)benzene in the synthesis of complex organic structures. For instance, it serves as a precursor in the synthesis and characterization of binuclear Zn(II) complexes with N2O2S symmetrical potentially pentadentate Schiff base ligands. These compounds have been characterized using various spectroscopic methods and show unique geometric structures around Zn(II) ions (Dehghani-Firouzabadi & Alizadeh, 2016). Furthermore, it's involved in the formation of ion-pair charge transfer complexes with intense near-IR absorption, highlighting its role in creating compounds with specific electronic and structural properties (Yao et al., 2008).

Study of Liquid Crystal Behavior

The compound also finds applications in the characterization of liquid crystal behaviors. Studies on binary mixtures of smectic phase liquid crystals involving derivatives of 1-Chloro-2-(2-nitrovinyl)benzene show significant insights into the thermodynamics and molecular interactions of these materials, contributing to the understanding of liquid crystalline phases and their potential applications (Naser & Ahmed, 2017).

Defense Allomones in Millipedes

Interestingly, 1-Chloro-2-(2-nitrovinyl)benzene is identified in the study of defense mechanisms in millipedes. The compound is part of a mixture of allomones that change in composition during the life cycle of millipedes, suggesting its role in the chemical defense strategies of these organisms (Kuwahara et al., 2017).

Safety And Hazards

The safety data sheet for “1-Chloro-2-(2-nitrovinyl)benzene” indicates that it is harmful if swallowed and toxic in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life .

properties

IUPAC Name

1-chloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJTRDWAZGBLR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879308
Record name 2-CHLORO-B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(2-nitrovinyl)benzene

CAS RN

3156-34-1
Record name Benzene, 1-chloro-2-(2-nitrothenyl)-
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Record name 3156-34-1
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Record name 2-CHLORO-B-NITROSTYRENE
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Record name trans-2-Chloro-beta-nitrostyrene
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